

How to address MEDICA16 solubility issues in aqueous solutions

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Compound of Interest

Compound Name: MEDICA16

Cat. No.: B1663736

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MEDICA16 Technical Support Center

Welcome to the technical support center for **MEDICA16**. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experiments with **MEDICA16**, with a particular focus on its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is **MEDICA16** and what are its basic properties?

MEDICA16 is a dicarboxylic acid with the chemical name 3,3,14,14-Tetramethylhexadecanedioic acid. It is known to be an inhibitor of ATP-citrate lyase (ACLY) and an agonist of the G protein-coupled receptor 40 (GPR40)[1][2][3][4]. Its molecular formula is $C_{20}H_{38}O_4$ and it has a molecular weight of 342.51 g/mol [1][2].

Q2: What is the known solubility of **MEDICA16** in common organic solvents?

According to supplier information, **MEDICA16** is soluble up to 100 mM in both DMSO and ethanol[2].

Q3: How should **MEDICA16** be stored?

For long-term stability, **MEDICA16** should be stored at $-20^{\circ}C$ [2]. As a lipid-like substance, it is advisable to store it as a solution in a suitable organic solvent in a tightly sealed glass container

to prevent hydrolysis and oxidation[5].

Q4: Why am I having trouble dissolving **MEDICA16** in my aqueous buffer?

MEDICA16 is a dicarboxylic acid with a long carbon chain, which makes it inherently lipophilic and poorly soluble in aqueous solutions at neutral pH[6][7][8]. The two carboxylic acid groups can be ionized at higher pH, which can significantly improve its aqueous solubility[8].

Troubleshooting Guide: Addressing **MEDICA16** Solubility Issues

This guide provides a systematic approach to overcoming common solubility challenges with **MEDICA16** in aqueous experimental setups.

Issue 1: **MEDICA16** precipitates out of solution upon addition to aqueous buffer.

Possible Cause: The pH of the aqueous buffer is not suitable for maintaining the solubility of the dicarboxylic acid. At neutral or acidic pH, the carboxylic acid groups are protonated, making the molecule less polar and prone to precipitation.

Troubleshooting Steps:

- **pH Adjustment:** The most effective way to increase the solubility of a dicarboxylic acid is to deprotonate the carboxylic acid groups by increasing the pH of the solution. It is recommended to prepare a stock solution of **MEDICA16** in an organic solvent (e.g., DMSO or ethanol) and then dilute it into an aqueous buffer with a basic pH (e.g., pH 8.0 or higher). It is crucial to ensure that the final pH of the experimental solution remains in the desired range after the addition of the **MEDICA16** stock.
- **Use of Co-solvents:** If adjusting the pH is not compatible with the experimental design, the use of a co-solvent can help to increase the solubility. Prepare the **MEDICA16** stock solution in a water-miscible organic solvent like DMSO or ethanol and add it to the aqueous buffer. The final concentration of the organic solvent should be kept as low as possible to avoid affecting the biological system. It is important to run a vehicle control with the same concentration of the organic solvent.

- **Salt Formation:** While not a direct in-lab procedure for immediate use, sourcing or preparing a salt form of **MEDICA16** could provide enhanced aqueous solubility.

Issue 2: The final concentration of organic solvent is too high and is affecting my cells.

Possible Cause: The initial stock concentration of **MEDICA16** in the organic solvent is too low, requiring a large volume to be added to the aqueous buffer.

Troubleshooting Steps:

- **Increase Stock Concentration:** Prepare a higher concentration stock solution of **MEDICA16** in DMSO or ethanol (up to 100 mM is reported to be possible)^[2]. This will allow for a smaller volume of the organic solvent to be added to the aqueous medium to achieve the desired final concentration of **MEDICA16**.
- **Serial Dilutions:** If a very low final concentration of organic solvent is required, perform serial dilutions of the high-concentration stock solution in the aqueous buffer. This can help to minimize the final solvent concentration while achieving the target **MEDICA16** concentration.

Quantitative Data Summary

Table 1: Solubility of **MEDICA16** in Organic Solvents

Solvent	Reported Solubility
DMSO	up to 100 mM ^[2]
Ethanol	up to 100 mM ^[2]

Experimental Protocols

Protocol 1: General Procedure for Preparing Aqueous Solutions of **MEDICA16**

This protocol provides a general guideline for solubilizing **MEDICA16** for in vitro experiments. Note: This is a starting point, and optimization may be required for your specific experimental conditions.

Materials:

- **MEDICA16** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile aqueous buffer (e.g., PBS, Tris-HCl) adjusted to the desired pH
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Prepare a High-Concentration Stock Solution:
 - Weigh out the required amount of **MEDICA16** powder in a sterile microcentrifuge tube.
 - Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 50-100 mM).
 - Vortex thoroughly until the **MEDICA16** is completely dissolved. This may require gentle warming (e.g., 37°C).
- Dilution into Aqueous Buffer:
 - Pre-warm the desired aqueous buffer to the experimental temperature.
 - While vortexing the aqueous buffer, add the required volume of the **MEDICA16** stock solution dropwise to achieve the final desired concentration.
 - Important: The final concentration of DMSO should be kept to a minimum (ideally $\leq 0.1\%$) to avoid solvent-induced artifacts. Always include a vehicle control (aqueous buffer with the same final concentration of DMSO) in your experiments.
- pH Adjustment (Alternative Method):
 - Prepare a stock solution of **MEDICA16** in DMSO as described in step 1.

- Use an aqueous buffer with a pH of 8.0 or higher.
- Dilute the **MEDICA16** stock solution into the basic aqueous buffer as described in step 2.
- If necessary, adjust the final pH of the solution back to the desired experimental pH using sterile HCl. Be cautious as rapid pH changes can cause precipitation.

Protocol 2: ATP-Citrate Lyase (ACLY) Inhibition Assay

This protocol is a general example of an in vitro assay where **MEDICA16** might be used.

Materials:

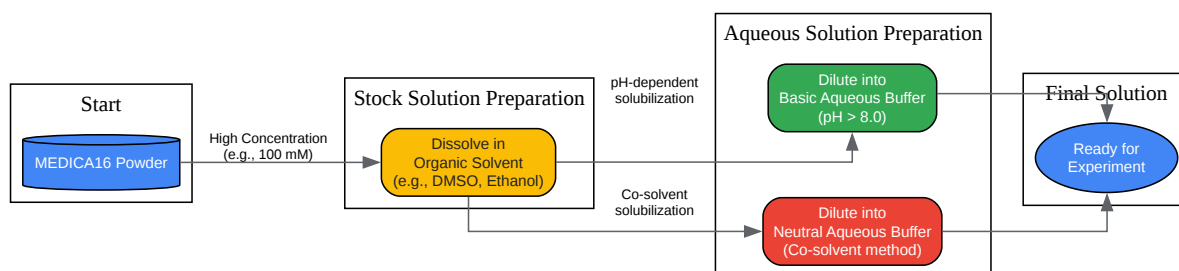
- Purified recombinant human ACLY enzyme
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
- ATP
- Coenzyme A (CoA)
- Citrate
- **MEDICA16** working solutions (prepared as in Protocol 1)
- Detection reagent (e.g., a coupled enzyme system that measures the production of oxaloacetate or acetyl-CoA)
- 384-well microplate

Procedure:

- Prepare serial dilutions of **MEDICA16** in the assay buffer containing a constant low percentage of DMSO.
- Add a small volume of the diluted **MEDICA16** or vehicle control to the wells of the microplate.

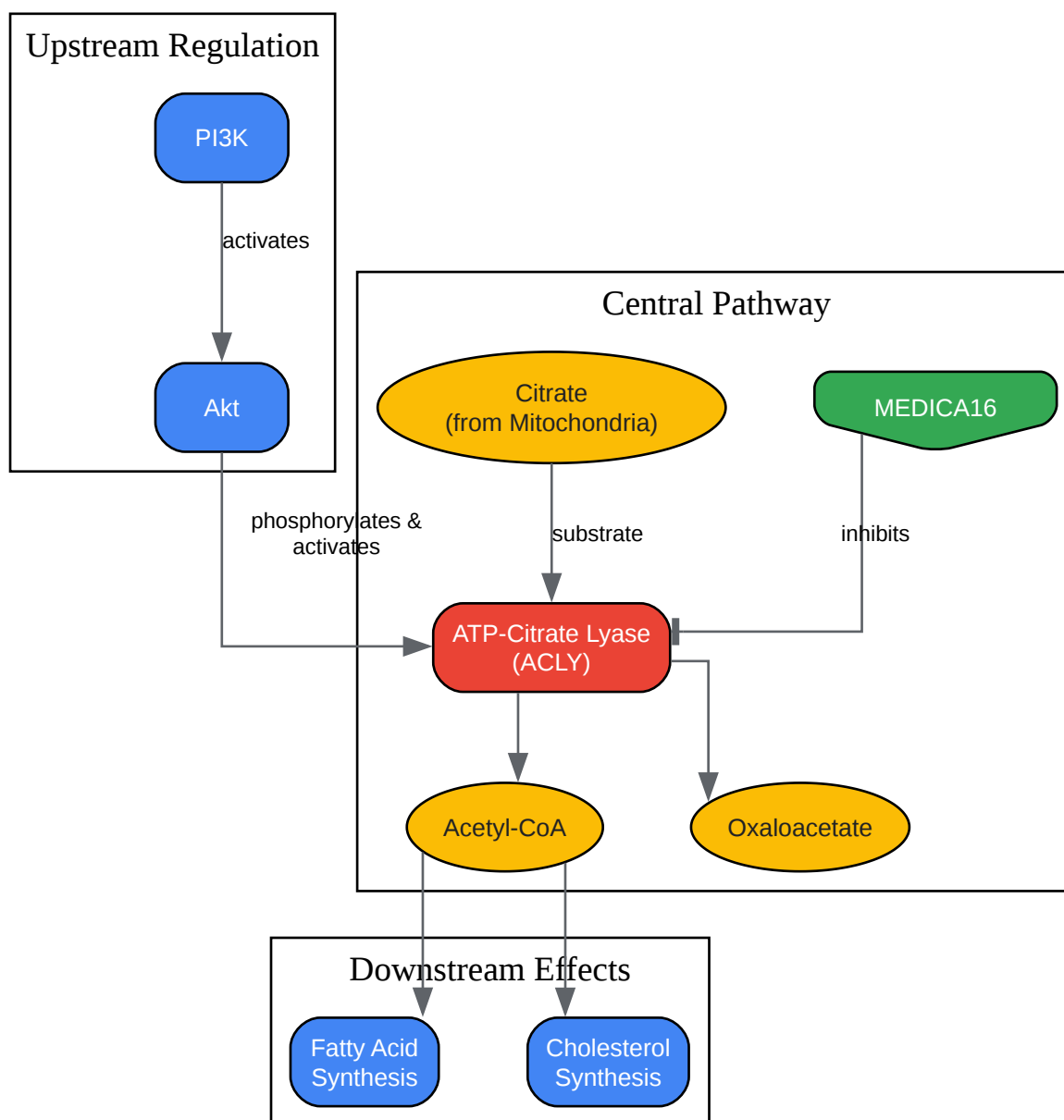
- Add the ACLY enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding a mixture of ATP, CoA, and citrate to each well.
- Incubate the reaction at 37°C for a specific time.
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
- Calculate the percent inhibition for each concentration of **MEDICA16** and determine the IC₅₀ value.

Visualizations



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Caption: Workflow for preparing aqueous solutions of **MEDICA16**.



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Caption: Simplified signaling pathway of ATP-Citrate Lyase (ACLY) and the point of inhibition by **MEDICA16**.

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